Methyl 4-methoxycinnamate
Overview
Description
Methyl 4-methoxycinnamate is an organic compound with the molecular formula C11H12O3. It is a derivative of cinnamic acid and is commonly used as a UV filter in sunscreens and other cosmetic products. This compound is known for its ability to absorb ultraviolet radiation, thereby protecting the skin from harmful UV rays .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-methoxycinnamate can be synthesized through various methods, one of which involves the Heck reaction. This reaction typically involves the coupling of an aryl halide with an olefin in the presence of a palladium catalyst. For instance, the reaction between bromobenzene and methyl acrylate in the presence of a palladium cathode and a graphite anode, using isopropyl alcohol as the solvent, can yield methyl cinnamate derivatives .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Heck reactions under controlled conditions to ensure high yield and purity. The use of electro-organic methods has been explored to make the process more environmentally friendly by reducing the need for toxic solvents and harsh reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methoxycinnamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 4-methoxycinnamic acid.
Reduction: 4-methoxyphenylpropanol.
Substitution: Various substituted cinnamate derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 4-methoxycinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study photoprotection mechanisms and excited state dynamics.
Biology: The compound’s ability to absorb UV radiation makes it useful in studying the effects of UV light on biological systems.
Industry: Widely used in the cosmetic industry as a UV filter in sunscreens and other skincare products.
Mechanism of Action
Methyl 4-methoxycinnamate exerts its effects primarily through the absorption of UV radiation. The compound contains chromophore groups such as C=C and C=O, which have loosely held electrons that can be excited by UV radiation. This absorption prevents the UV rays from penetrating the skin and causing damage . Additionally, it has been shown to interact with molecular targets such as NF-κB and 5-lipooxygenase, contributing to its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
2-ethylhexyl 4-methoxycinnamate (Octyl methoxycinnamate): Commonly used in sunscreens for UVB protection.
Ethylhexyl salicylate (Octisalate): Another UVB absorber used in combination with other UV filters.
Comparison: Methyl 4-methoxycinnamate is unique in its balance of UV absorption efficiency and photostability. While 2-ethylhexyl 4-methoxycinnamate is more commonly used in commercial sunscreens, this compound serves as a model compound for studying photoprotection mechanisms due to its simpler structure and well-characterized photodynamics .
Properties
IUPAC Name |
methyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZIKIAGFYZTCI-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methyl trans-p-methoxycinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030752 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3901-07-3, 832-01-9 | |
Record name | Methyl trans-4-methoxycinnamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3901-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-methoxycinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003901073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-methoxycinnamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26461 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Methyl p-methoxycinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Methyl (E)-p-methoxycinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 4-METHOXYCINNAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F58T0S3Q7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Methyl trans-p-methoxycinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030752 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94 - 95 °C | |
Record name | Methyl trans-p-methoxycinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030752 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Methyl 4-methoxycinnamate be synthesized using green chemistry principles?
A2: Yes, researchers have successfully synthesized this compound through a continuous-flow Heck reaction using supercritical carbon dioxide (scCO2) as a solvent. [, ] This approach aligns with green chemistry principles by minimizing the use of hazardous solvents and promoting sustainable chemical synthesis. The use of scCO2 as a solvent offers advantages such as reduced environmental impact and simplified product isolation. For detailed information on the reaction conditions and optimization, refer to the studies: [] 1cad43238a2d4de11d86502d493370248ea8f50f, [] c6a7691d30572e639320c2f605012478818418b2.
Q2: Is this compound found naturally, and if so, where?
A3: Yes, this compound is a natural constituent of kencur (Kaemferia galanga L.), a plant traditionally used for its medicinal properties. [] Analysis of the ethanolic extract of kencur using gas chromatography-mass spectrometry revealed the presence of this compound as a minor component. [] This finding highlights the rich chemical diversity of natural products and their potential as sources of bioactive compounds. The study detailing the chemical composition of kencur extract can be found here: [] 508a6375e282a258dcb64d083977512d768e76be.
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